N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide
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Overview
Description
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phthalazine moiety, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Introduction of the Chloroacetyl Group: Chloroacetyl chloride is reacted with the pyrrolidine derivative to introduce the chloroacetyl group.
Formation of the Phthalazine Moiety: The phthalazine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide can undergo various chemical reactions:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, forming amides and esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and phthalazine rings.
Cyclization Reactions: The formation of the phthalazine ring involves cyclization reactions.
Common Reagents and Conditions
Chloroacetyl Chloride: Used for introducing the chloroacetyl group.
Thionyl Chloride: Used in the formation of the pyrrolidine ring.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction required.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.
Phthalazine Derivatives: Compounds with similar phthalazine moieties.
Chloroacetyl Derivatives: Compounds with similar chloroacetyl groups.
Uniqueness
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide is unique due to its combination of these three functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15ClN4O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3/c1-9-7-13(14(23)8-18)10(2)22(9)21-17(25)15-11-5-3-4-6-12(11)16(24)20-19-15/h3-7,15H,8H2,1-2H3,(H,21,25) |
InChI Key |
QSMJVYVXHAKTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2C3=CC=CC=C3C(=O)N=N2)C)C(=O)CCl |
Origin of Product |
United States |
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